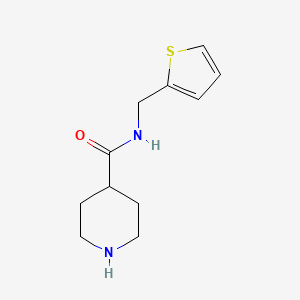

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide

Description

N-(Thiophen-2-ylmethyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a thiophene-2-ylmethyl substituent on the carboxamide nitrogen. The compound’s versatility arises from the piperidine ring’s conformational flexibility and the thiophene moiety’s electronic properties, which can influence binding interactions with biological targets.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKQNGCHWLNHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of thiophene derivatives with piperidine and carboxamide precursors. One common method is the condensation reaction, where thiophene is reacted with a piperidine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: The compound is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Benzimidazole-Substituted Analogues

The compound 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide (MW: 444.59 g/mol) replaces the thiophene with a benzimidazole ring. This substitution resulted in an IC50 value of 60.8 nM in an unspecified assay, suggesting moderate inhibitory activity compared to other compounds in the same study (e.g., a quinoline derivative with IC50 = 14.9 nM) .

| Compound | MW (g/mol) | IC50 (nM) | Key Structural Feature |

|---|---|---|---|

| N-(Thiophen-2-ylmethyl)piperidine-4-carboxamide | 276.37* | N/A | Thiophene-2-ylmethyl substituent |

| 1-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide | 444.59 | 60.8 | Benzimidazole substitution |

| N-(4-Methoxyphenyl)-1-(benzo[d]oxazol-2-ylmethyl)piperidine-4-carboxamide (DDO-02002) | 395.45* | N/A | Benzo[d]oxazole and methoxyphenyl groups |

*Calculated molecular weights based on structural data from .

Sulfonyl-Modified Derivatives

Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) and its chloro/bromo analogs (4–10, 4–11) feature sulfonyl groups on the piperidine nitrogen. These derivatives exhibited variable synthetic yields (47–75%) and were characterized by NMR and HRMS, indicating robust structural confirmation protocols .

Enzyme Inhibition

The benzimidazole-substituted analogue (IC50 = 60.8 nM) showed lower potency than the quinoline-based compound (IC50 = 14.9 nM) in the same study, highlighting the critical role of aromatic substituents in target binding .

Physicochemical and Spectral Data

NMR and HRMS Trends

- 1H NMR : Piperidine protons in N-(thiophen-2-ylmethyl) derivatives typically resonate at δ 2.5–3.5 ppm, while sulfonyl derivatives show downfield shifts (δ 3.5–4.5 ppm) due to electron-withdrawing effects .

- HRMS : All analogs in and showed <5 ppm deviation between calculated and observed masses, confirming high purity .

Elemental Analysis

Compound 14c (a thiourea derivative) demonstrated close agreement between calculated and found values (e.g., C: 65.02% vs. 65.02%), validating synthetic accuracy .

Key Research Findings

Substituent Effects on Activity : Thiophene-2-ylmethyl groups confer moderate bioactivity, while bulkier substituents (e.g., benzimidazole) may reduce potency due to steric hindrance .

Synthetic Optimization : Sulfonyl derivatives with electron-donating groups (e.g., methoxy) achieve higher yields, whereas halogenated analogs require stringent conditions .

Structural Confirmation : Robust NMR and HRMS protocols ensure reliable characterization across analogs, critical for structure-activity relationship (SAR) studies .

Biological Activity

N-(thiophen-2-ylmethyl)piperidine-4-carboxamide, also known as P4C, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophen-2-ylmethyl group and a carboxamide functional group . Its molecular formula is CHNOS, with a molecular weight of approximately 226.32 g/mol. The presence of the thiophene moiety is significant as it contributes to the compound's biological activity.

Primary Target

This compound primarily targets DNA gyrase , an essential enzyme for bacterial DNA replication and transcription. By inhibiting DNA gyrase, P4C disrupts crucial cellular processes, leading to bacterial growth inhibition.

Mode of Action

The interaction with DNA gyrase results in the stabilization of the enzyme-DNA complex, preventing the necessary relaxation of supercoiled DNA during replication. This inhibition can lead to cell death in bacteria due to the accumulation of unprocessed DNA.

Antimicrobial Properties

Research indicates that P4C exhibits antimicrobial activity against various bacterial strains. Its mechanism involves the disruption of DNA replication pathways, making it a candidate for developing new antibacterial agents.

Anticancer Potential

P4C has been investigated for its anticancer properties. Compounds structurally related to P4C have demonstrated cytotoxic effects on cancer cell lines, suggesting that P4C may also possess similar properties. For instance, studies have shown that related piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study on the antimicrobial effects of P4C revealed an IC value indicating effective inhibition against several bacterial strains, highlighting its potential as an antibacterial agent.

- Anticancer Activity : In vitro studies demonstrated that related compounds could induce apoptosis in HepG2 liver cancer cells, with IC values around 11.3 μM for certain derivatives. This suggests that P4C may have similar anticancer effects worth exploring further .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the thiophene ring or piperidine structure can significantly alter biological activity. For example, substituents on the piperidine ring have been shown to enhance potency against specific targets .

Comparative Analysis

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-(thien-3-ylmethyl)piperidine-4-carboxamide | Similar core structure | Potential analgesic properties |

| N-Methyl-N-(thiophen-3-ylmethyl)piperidine-4-carboxamide | Methyl substitution | Enhanced potency against certain targets |

| 1-[2-thienylmethyl]-piperidin-4-one | Ketone instead of amide | Different pharmacological profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.